N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core fused with a thiazole ring, substituted at the 6-position with a 2-iodobenzamide group. The 3- and 7-positions are methylated, and the 5-position features a ketone. This compound is structurally analogous to several bioactive thiazolo[3,2-a]pyrimidine derivatives reported in the literature, which exhibit pharmacological properties such as antioxidant activity and enzyme inhibition .
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWSNEAMBRIDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide typically involves multiple steps:
Formation of Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by cyclization reactions involving thiourea and appropriate diketones or aldehydes under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the iodinated benzamide with the thiazolopyrimidine core using amide bond formation techniques, often employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyrimidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group in the thiazolopyrimidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the benzamide moiety can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Oxidized derivatives of the thiazolopyrimidine ring.
Reduction Products: Reduced forms of the thiazolopyrimidine ring.
Substitution Products: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolopyrimidine and benzamide moieties. These interactions can modulate biological pathways, leading to its observed effects in antimicrobial and anticancer studies.
Comparison with Similar Compounds
Comparison with Similar Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations :
- Carboxylate vs. Carboxamide: Ethyl carboxylate derivatives (e.g., ) are common intermediates for synthesizing carboxamide derivatives via aminolysis . The target compound’s benzamide group suggests a similar route.
- Substituent Effects : Electron-withdrawing groups (e.g., 2-iodo in the target) may influence reactivity and biological activity compared to electron-donating groups (e.g., methoxy in ).
Structural and Crystallographic Features
- Ring Conformation: The thiazolo[3,2-a]pyrimidine core in analogs exhibits puckering. For example, in ethyl 7-methyl-3-oxo-5-phenyl derivatives, the pyrimidine ring adopts a flattened boat conformation with a deviated C5 atom (0.224 Å) . The dihedral angle between the thiazolo[3,2-a]pyrimidine and benzene rings is 80.94°, indicating significant non-planarity .
- Hydrogen Bonding : Crystalline packing often involves C–H···O interactions. For instance, chains along the c-axis are stabilized by bifurcated hydrogen bonds in trimethoxybenzylidene derivatives . The 2-iodobenzamide group in the target compound may similarly influence packing via halogen bonding or hydrogen bonding.
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the iodine atom and the benzamide moiety may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds related to thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data of related compounds against selected cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | M-HeLa | 12.5 | |
| Compound 2 | MCF-7 | 10.0 | |
| Compound 3 | PC3 | 15.0 | |
| This compound | M-HeLa | TBD | TBD |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Interference with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Binding to receptors that regulate cell growth and survival.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on M-HeLa and MCF-7 cell lines. The results indicated that these compounds exhibited a significant reduction in cell viability compared to control groups. Notably, one derivative showed an IC50 value significantly lower than that of Sorafenib, a standard anticancer drug.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to target proteins involved in cancer progression. These studies revealed strong interactions with key active sites, suggesting a potential for high specificity and efficacy in targeting cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
